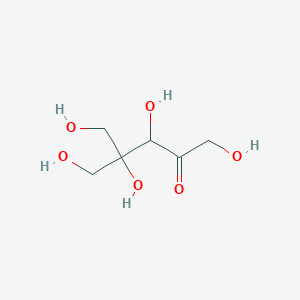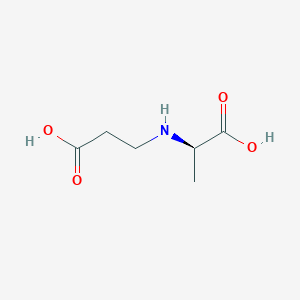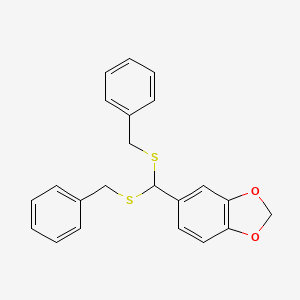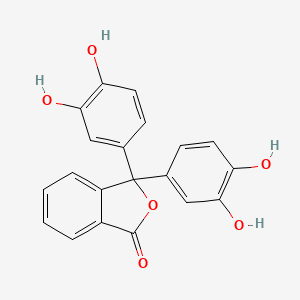
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one is a chemical compound with the molecular formula C₆H₁₂O₆ It is known for its multiple hydroxyl groups, which contribute to its high reactivity and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxyacetone with DL-glyceraldehyde under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mecanismo De Acción
The mechanism of action of 1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxyacetone: A precursor in the synthesis of 1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one.
DL-Glyceraldehyde: Another precursor used in the synthesis process.
Fructose: A structurally similar compound with multiple hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
470-14-4 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h5,7-9,11-12H,1-3H2 |
Clave InChI |
BENOXDOOIIEDRZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(C(CO)(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)











